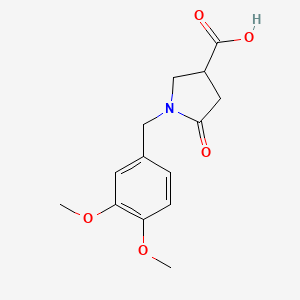

1-(3,4-二甲氧基苄基)-5-氧代-吡咯烷-3-羧酸

描述

The compound is a derivative of pyrrolidine carboxylic acid, which is a type of amino acid. The “3,4-Dimethoxy-benzyl” part suggests that it has a benzyl group (a benzene ring attached to a CH2 group) that is substituted with two methoxy groups (OCH3) at the 3rd and 4th positions .

Molecular Structure Analysis

The molecular structure of this compound would likely include a pyrrolidine ring (a five-membered ring with one nitrogen and four carbon atoms), a carboxylic acid group (-COOH), and a benzyl group with two methoxy substituents .

Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions. For example, the carboxylic acid group could react with bases to form salts, or with alcohols to form esters. The benzyl group could potentially undergo electrophilic aromatic substitution reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. For example, compounds with carboxylic acid groups typically have higher boiling points than similar compounds without these groups due to the ability to form hydrogen bonds . The presence of the benzyl group could potentially increase the compound’s lipophilicity (fat-solubility) .

科学研究应用

生物活性及药理学潜力

对羧酸和吡咯烷衍生物的研究强调了它们显著的生物和药理活性。例如,研究表明,某些羧酸表现出广泛的生物活性,包括抗氧化、抗菌和细胞毒性效应,这取决于它们的结构特征 (Godlewska-Żyłkiewicz 等人,2020)。此外,吡咯烷环是目标化合物的一个核心特征,它是药物发现中一个多功能的支架,因为它有能力影响分子药效团空间、立体化学和三维覆盖,这对于开发对各种生物靶标具有选择性的化合物至关重要 (Li Petri 等人,2021)。

合成方法和化学性质

吡咯烷衍生物在合成方法中也至关重要,它们作为生物活性化合物的合成中间体。将它们纳入更大的分子框架可以赋予所得化合物理想的药代动力学和药效学特性。含吡咯烷化合物的合成、功能化和应用是持续研究的主题,重点是提高它们的治疗效果并最大限度地减少不良影响 (Sprakel & Schuur,2019)。

环境和材料科学应用

除了药理学应用外,具有羧酸和吡咯烷官能团的化合物因其在环境科学和材料科学中的潜力而受到探索。例如,它们在污染物的生物催化降解和环保材料的合成中的作用突出了这些化学结构在解决可持续性和环境修复方面的当代挑战中的多功能性和重要性 (Jarboe 等人,2013)。

作用机制

Mode of Action

The 3,4-dimethoxybenzyl group in the compound acts as a protective group for the thiol moiety, which increases the solubility and stability of the precursor . This group becomes cleaved off during monolayer formation, especially at elevated temperature (60 °C) and in the presence of protons (trifluoroacetic acid) .

Biochemical Pathways

The 3,4-dimethoxybenzyl group’s role as a protective group suggests potential involvement in biochemical reactions involving thiol groups

Pharmacokinetics

The presence of the 3,4-dimethoxybenzyl group, which increases the solubility and stability of the precursor, may impact the compound’s bioavailability .

Result of Action

The cleavage of the 3,4-dimethoxybenzyl group during monolayer formation suggests potential changes at the molecular level .

Action Environment

Environmental factors such as temperature and the presence of protons influence the compound’s action, efficacy, and stability . Specifically, the 3,4-dimethoxybenzyl group becomes cleaved off during monolayer formation at elevated temperature (60 °C) and in the presence of protons (trifluoroacetic acid) .

安全和危害

未来方向

属性

IUPAC Name |

1-[(3,4-dimethoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO5/c1-19-11-4-3-9(5-12(11)20-2)7-15-8-10(14(17)18)6-13(15)16/h3-5,10H,6-8H2,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAGVWNLMHYIYJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CN2CC(CC2=O)C(=O)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(8-Oxa-3-azabicyclo[3.2.1]octane-3-carbonyl)pyridine-2-carbonitrile](/img/structure/B2440760.png)